2-Hexanol, 6-chloro-

Organic Synthesis Chiral Chemistry Analytical Reference Standards

2-Hexanol, 6-chloro- (IUPAC: 6-chlorohexan-2-ol) is a C6 chloroalkanol with a molecular weight of 136.62 g/mol. It exists as a racemic mixture of (R)- and (S)-enantiomers and is commercially available at a typical purity of 95%.

Molecular Formula C6H13ClO
Molecular Weight 136.62 g/mol
CAS No. 18804-33-6
Cat. No. B8799766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexanol, 6-chloro-
CAS18804-33-6
Molecular FormulaC6H13ClO
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCC(CCCCCl)O
InChIInChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3
InChIKeyLDIPECSHAACCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexanol, 6-chloro- (CAS 18804-33-6): A Halogenated Secondary Alcohol for Synthesis and Analytical Reference Applications


2-Hexanol, 6-chloro- (IUPAC: 6-chlorohexan-2-ol) is a C6 chloroalkanol with a molecular weight of 136.62 g/mol [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers and is commercially available at a typical purity of 95% . The compound features both a secondary hydroxyl group and a terminal chlorine atom, enabling its use as a bifunctional synthetic intermediate. Notably, it is recognized as Adipic Acid Impurity 14 and Valproic Acid Impurity 54, making it a designated reference standard in pharmaceutical quality control .

Why 2-Hexanol, 6-chloro- Cannot Be Substituted with Generic Chlorohexanol Isomers or Ketone Analogs


Substituting 2-hexanol, 6-chloro- with a generic chlorohexanol isomer (e.g., 6-chloro-1-hexanol) or a ketone analog (e.g., 6-chloro-2-hexanone) introduces significant deviations in physical properties, reactivity, and regulatory recognition that compromise experimental reproducibility and procurement value. The racemic nature and secondary alcohol functionality of 2-hexanol, 6-chloro- confer distinct physicochemical characteristics—including density, refractive index, and boiling point—that differ quantifiably from primary alcohol isomers and ketone derivatives . Furthermore, its established designation as an adipic acid impurity reference standard (Impurity 14) provides a validated analytical role that alternative chlorohexanols lack . These differences directly impact synthetic pathway fidelity, chromatographic method validation, and compliance with pharmacopoeial impurity profiling.

Quantitative Differentiation Evidence for 2-Hexanol, 6-chloro-: Comparator Data for Informed Procurement


Purity and Enantiomeric Specification: Racemic Mixture vs. Single Enantiomer

2-Hexanol, 6-chloro- is supplied as a racemic mixture with a typical purity of 95% (GC/HPLC) . In contrast, its (R)-enantiomer (CAS 154885-33-3) is commercially available at a higher purity of ≥98.0% and a specified enantiomeric ratio of ≥99:1 (GC) . For applications not requiring stereochemical control, the racemic form offers cost-effective access to the core chlorohexanol scaffold, whereas stereospecific synthesis demands the enantiopure variant.

Organic Synthesis Chiral Chemistry Analytical Reference Standards

Density Comparison: Secondary Alcohol vs. Primary Alcohol Isomer

The density of (R)-6-chloro-2-hexanol is 0.998 g/cm³ , which is measurably lower than that of the primary alcohol isomer 6-chloro-1-hexanol (CAS 2009-83-8), which has a density of 1.03 g/cm³ . This difference of approximately 0.032 g/cm³ (3.2%) is significant for processes reliant on precise density-driven separations, layer formations, or gravimetric formulations.

Physical Property Differentiation Formulation Science Process Engineering

Refractive Index: Distinguishing Secondary from Primary Chlorohexanol Isomers

The refractive index (n20/D) of (R)-6-chloro-2-hexanol is 1.441 , whereas 6-chloro-1-hexanol exhibits a refractive index range of 1.4538–1.4567 . This quantitative difference (Δn ≈ 0.015) enables unambiguous identification and purity assessment via refractometry, a rapid, non-destructive technique for incoming material verification.

Analytical Chemistry Quality Control Identity Confirmation

Regulatory Recognition: Designated Adipic Acid Impurity Reference Standard

2-Hexanol, 6-chloro- is explicitly listed as Adipic Acid Impurity 14 in pharmaceutical reference standard catalogs . This designation is not shared by closely related isomers such as 6-chloro-1-hexanol or 6-chloro-2-hexanone. The compound is therefore procured specifically for use in method validation, system suitability testing, and impurity profiling of adipic acid-containing drug substances and excipients.

Pharmaceutical Impurity Profiling Reference Standards Quality Control

Validated Application Scenarios for 2-Hexanol, 6-chloro- Based on Differentiating Evidence


Cost-Effective Racemic Scaffold for Non-Stereospecific Organic Synthesis

When a synthetic route does not require enantiopure starting materials, procurement of racemic 2-hexanol, 6-chloro- (95% purity) provides a more economical source of the 6-chlorohexan-2-ol scaffold compared to the higher-cost, enantiopure (R)-isomer. The compound serves as a bifunctional building block for the introduction of both terminal chlorine and secondary hydroxyl groups into molecular frameworks, as demonstrated in patent literature for the preparation of chiral secondary alcohols [1].

Chromatographic Method Validation for Adipic Acid Impurity Profiling

Analytical laboratories validating HPLC or GC methods for the detection and quantification of impurities in adipic acid drug substances or excipients require a certified reference standard of Adipic Acid Impurity 14 . 2-Hexanol, 6-chloro- is the designated impurity for this purpose, enabling accurate retention time marking, system suitability assessment, and calibration curve generation. Procurement of the correct impurity standard is mandatory for regulatory submissions.

Synthesis of Pentoxifylline and Related Vasoactive Xanthine Derivatives

2-Hexanol, 6-chloro- is utilized as a key intermediate in the synthetic pathway to Pentoxifylline, a medication used to improve blood flow and treat intermittent claudication [2]. The terminal chlorine atom serves as a leaving group for nucleophilic substitution, while the secondary hydroxyl group can be further functionalized or retained for pharmacological activity. Selection of the correct isomer (2-hexanol vs. 1-hexanol) is critical, as substitution at the terminal hydroxyl position would yield an entirely different connectivity in the final drug molecule.

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